Sucrose octapalmitate

Description

Properties

CAS No. |

39024-75-4 |

|---|---|

Molecular Formula |

C140H262O19 |

Molecular Weight |

2249.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(hexadecanoyloxy)-2,5-bis(hexadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(hexadecanoyloxy)oxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C140H262O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-126(141)149-121-124-134(153-129(144)116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)136(155-131(146)118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)137(156-132(147)119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)139(152-124)159-140(123-151-128(143)115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)138(157-133(148)120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)135(154-130(145)117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)125(158-140)122-150-127(142)114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h124-125,134-139H,9-123H2,1-8H3/t124-,125-,134-,135-,136+,137-,138+,139-,140+/m1/s1 |

InChI Key |

WJPZXFWMBSJTPE-PISRTDAGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Contextualizing Sucrose Fatty Acid Esters As Carbohydrate Based Derivatives

Sucrose (B13894) fatty acid esters (SFAEs) represent a broad class of non-ionic surfactants derived from the esterification of sucrose, a disaccharide, with fatty acids. nih.govwikiwand.comwikipedia.org These compounds are notable for their amphipathic nature, possessing a hydrophilic sucrose head and one or more lipophilic fatty acid tails. wikipedia.org This dual characteristic allows them to act as emulsifiers, stabilizing mixtures of oil and water. wikipedia.org

The synthesis of SFAEs can be achieved through various methods, including chemical and enzymatic routes. researchgate.netnih.gov Chemical synthesis often involves transesterification, where sucrose reacts with fatty acid methyl esters, or direct esterification with fatty acid chlorides. researchgate.netgoogle.com Enzymatic synthesis, utilizing lipases, is gaining traction as a more environmentally friendly and regioselective alternative. researchgate.netbohrium.com

The properties and applications of SFAEs are highly dependent on their degree of esterification (the number of fatty acid chains attached to the sucrose molecule) and the chain length of the fatty acids. arxiv.orgresearchgate.net This versatility allows for the production of a wide range of surfactants with varying hydrophilic-lipophilic balance (HLB) values, making them suitable for diverse applications in the food, cosmetic, and pharmaceutical industries. wikipedia.orgbohrium.com

Significance of Full Esterification in Sucrose Chemistry

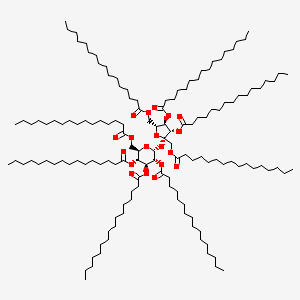

Sucrose (B13894) octapalmitate is the result of the complete esterification of all eight hydroxyl groups on the sucrose molecule with palmitic acid. wikiwand.comontosight.ai This full esterification dramatically alters the properties of the parent sucrose molecule, transforming it from a water-soluble sugar into a highly lipophilic, waxy solid. wikipedia.org

The synthesis of fully esterified sucrose derivatives like sucrose octapalmitate was first reported in the early 20th century. wikiwand.com Early methods often involved reacting sucrose with an excess of acid chlorides or anhydrides in the presence of a base, though these processes were often inefficient and yielded impure products. wikiwand.comgoogle.com Modern synthetic strategies have improved upon these early methods, offering better yields and purity.

The complete substitution of the hydroxyl groups in this compound has several important consequences:

Loss of Hydrophilicity: The masking of all polar hydroxyl groups renders the molecule insoluble in water and highly soluble in nonpolar organic solvents. wikipedia.org

Increased Thermal Stability: Compared to sucrose, which decomposes upon heating, fully esterified sucrose esters exhibit greater thermal stability. wikipedia.org

Unique Self-Assembly Properties: The highly regular structure of this compound allows it to self-assemble into ordered structures, a property explored in materials science.

Advanced Spectroscopic and Structural Characterization of Sucrose Octapalmitate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of sucrose (B13894) octapalmitate. It provides insights into the connectivity of atoms and the spatial arrangement of the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon skeleton and its attached protons, confirming the complete esterification of sucrose's eight hydroxyl groups with palmitic acid. nih.gov

Solid-state deuterium (B1214612) (²H) NMR spectroscopy is a powerful method for investigating the dynamics of molecules in the solid phase. canada.ca By selectively replacing protons with deuterium atoms at specific positions in the sucrose octapalmitate molecule, researchers can study the motion of different molecular segments. researchgate.netresearchgate.net Analyses of the temperature dependence of the ²H NMR lineshapes and spin-lattice relaxation times (T1) provide a detailed description of the motional modes within the solid structure. researchgate.net

In studies involving deuterated this compound, ²H NMR has been instrumental in quantifying the motion within the long palmitate chains. researchgate.net The rotational dynamics of the terminal methyl (CD₃) and the various methylene (B1212753) (CD₂) groups along the fatty acyl chains have been characterized. acs.orgacs.org By analyzing the NMR data across a range of temperatures, activation energies for these rotational motions can be determined, revealing how the flexibility of the acyl chains changes with temperature. researchgate.netresearchgate.net

In contrast to the flexible palmitate chains, deuterium NMR studies have demonstrated that the central sucrose core of the molecule is conformationally rigid. researchgate.netresearchgate.net The sucrose moiety is found to be static on the solid-state deuterium NMR timescale. researchgate.netresearchgate.netresearchgate.net This indicates a lack of large-amplitude internal motion within the disaccharide unit in the solid state, which maintains a stable conformation largely defined by the intramolecular hydrogen-bond network present in the parent sucrose molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to confirm the successful synthesis of this compound. The process of esterification, where the hydroxyl (-OH) groups of sucrose react with the carboxylic acid groups of palmitic acid, results in the formation of ester linkages (-COO-). The presence of these ester groups is definitively identified by a strong absorption band in the FT-IR spectrum. researchgate.net This peak, corresponding to the carbonyl (C=O) stretching vibration of the ester, typically appears in the region of 1720-1740 cm⁻¹. researchgate.netnih.gov The significant decrease or disappearance of the broad -OH stretching band from the parent sucrose is also indicative of a high degree of esterification.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Ester (C=O) | Stretching | ~1734 | Confirms formation of ester linkages |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Presence of long palmitate chains |

| Ester (C-O) | Stretching | 1150 - 1250 | Corroborates ester formation |

A complete structural elucidation of this compound relies on the precise assignment of all ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Due to the molecule's complexity and the large number of similar chemical environments (e.g., eight palmitate chains), one-dimensional NMR spectra exhibit significant signal overlap. diva-portal.org Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential. These techniques allow for the unambiguous assignment of each proton and carbon atom in both the sucrose core and the attached acyl chains, providing definitive proof of the molecule's covalent structure. preprints.org

| Moiety | Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Sucrose Core | Anomeric Protons (H-1, H-1') | ~5.5 - 6.0 | - |

| Sucrose Core | Ring Protons | ~3.5 - 5.5 | - |

| Sucrose Core | Anomeric Carbons (C-1, C-1') | - | ~90 - 105 |

| Sucrose Core | Ring Carbons | - | ~60 - 85 |

| Palmitate Chain | Ester Carbonyl (C=O) | - | ~172 - 174 |

| Palmitate Chain | α-Methylene (-CH₂-COO) | ~2.3 | ~34 |

| Palmitate Chain | Bulk Methylene (-(CH₂)n-) | ~1.2 - 1.3 | ~25 - 32 |

| Palmitate Chain | Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Deuterium NMR Spectroscopy for Solid-State Molecular Motion and Dynamics

X-ray Diffraction (XRD) Studies for Crystalline Structures and Polymorphism Research

X-ray Diffraction (XRD) is the primary technique for investigating the long-range crystalline order of this compound in the solid state. units.it When X-rays pass through a crystalline sample, they are diffracted in a pattern of peaks that is unique to that specific crystal structure, acting as a structural "fingerprint". americanpharmaceuticalreview.comresearchgate.net The XRD pattern of amorphous material, by contrast, shows only a broad, featureless halo. researchgate.net

This technique is crucial for polymorphism research, as different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. units.it Polymorphs can have different physical properties, and XRD allows for their identification and control. Furthermore, variable-temperature X-ray powder diffraction (VT-XRPD) can be employed to study thermally induced phase transitions, such as the conversion between polymorphic forms or the transition from a crystalline to an amorphous state upon heating. americanpharmaceuticalreview.com

Chromatographic and Mass Spectrometric Methodologies (e.g., GC-MS) for Purity and Compositional Analysis

The analysis of sucrose esters like this compound for purity and composition presents unique challenges due to their molecular complexity and the potential for a wide range of esterification products. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for many chemical analyses, its direct application to intact, highly substituted sucrose esters is often impractical. The high molecular weight and low volatility of molecules like this compound mean they may not elute from a standard GC column. znaturforsch.com

Therefore, alternative and modified chromatographic methods are typically employed:

Indirect GC-MS Analysis: One common approach for quantifying the total content of sucrose esters in a sample involves a multi-step process. The esters are first extracted and then chemically broken down (hydrolyzed) to release the original sucrose molecule. The liberated sucrose is then derivatized (e.g., through silylation) to make it volatile enough for GC-MS analysis. researchgate.netnih.gov This method, however, determines the total sucrose ester content rather than the specific profile of individual esters like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the direct analysis of intact sucrose polyesters. Reversed-phase (RP) HPLC, often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), can separate different sucrose esters based on the number and type of fatty acid chains. nih.govfood.gov.uk For instance, a gradient elution using a C8 or C18 column can resolve monoesters, diesters, and higher esters within a single analytical run. researchgate.net Gel Permeation Chromatography (GPC) can also be used as a preliminary step to separate large sucrose polyesters from smaller acylglycerols before further analysis. oup.com

Supercritical Fluid Chromatography (SFC): SFC coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a high-throughput method for the detailed analysis of sucrose fatty acid esters. nih.gov This technique offers excellent separation efficiency for complex mixtures of these compounds. nih.gov

Mass Spectrometry (MS): Electrospray Ionization (ESI)-MS is invaluable for identifying the specific composition of sucrose ester fractions separated by chromatography. researchgate.net It can confirm the molecular weight of this compound and identify impurities, such as esters with fewer than eight palmitate groups, by their distinct mass-to-charge ratios. researchgate.net

The purity of a this compound sample is determined by the prevalence of the fully substituted octa-ester compared to partially substituted esters (e.g., hepta- or hexa-esters) or unreacted starting materials. A typical analytical workflow would involve separation by HPLC or SFC, followed by identification and quantification using MS or ELSD.

Table 1: Chromatographic Methods for Sucrose Ester Analysis

| Technique | Methodology | Application for this compound | Key Findings/Limitations |

|---|---|---|---|

| GC-MS | Indirect analysis after hydrolysis and silylation of liberated sucrose. researchgate.netnih.gov | Quantifying total sucrose ester content. | Does not discriminate between individual esters; intact this compound is non-volatile for direct GC. znaturforsch.comresearchgate.net |

| RP-HPLC-ELSD/MS | Gradient elution on C8 or C18 columns to separate esters by degree of substitution. nih.govresearchgate.net | Purity analysis, separation of mono-, di-, and polyesters. | Allows for direct analysis and quantification of intact this compound and related impurities. researchgate.net |

| SFC-MS/MS | High-throughput separation using supercritical fluid as the mobile phase. nih.gov | Rapid purity and compositional analysis of commercial sucrose ester mixtures. nih.gov | Provides efficient separation of complex ester mixtures. nih.gov |

| GPC | Separation based on molecular size. oup.com | Pre-separation of sucrose polyesters from smaller molecules before detailed analysis. oup.com | Effective for sample cleanup and initial fractionation. |

Thermal Analysis Techniques for Phase Transitions and Structural Behavior (e.g., DSC, TGA)

Thermal analysis techniques are critical for understanding the physical properties, thermal stability, and phase behavior of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this characterization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. When heated, the compound will remain stable up to a certain temperature, after which it will begin to decompose, resulting in a loss of mass. A study on sucrose palmitate used as a bio-filler showed that TGA can reveal the onset of degradation and the temperature of maximum degradation rate (Tmax). nih.gov The analysis, typically conducted under an inert nitrogen atmosphere, can identify the temperature ranges of different decomposition stages. nih.gov For polyesters, TGA traces typically show a single-step decomposition at high temperatures. nih.gov The data can also be used to calculate the kinetic parameters of thermal degradation, such as activation energy, using models like the Flynn-Wall-Ozawa method. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. General analysis of sucrose esters shows melting points typically between 40 °C and 60 °C. wikipedia.org DSC analysis of sugar-based polyesters can identify the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the amorphous or crystalline nature of the material. nih.gov For instance, a DSC thermogram of a sucrose palmitate composite revealed a unimodal melting peak, indicating a specific crystalline form. nih.gov The presence of multiple peaks could indicate polymorphism or the presence of different ester species.

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, which is essential for determining its processing parameters and stability in various applications.

Table 2: Thermal Analysis Data for Related Sucrose Esters and Polyesters

| Technique | Parameter Measured | Typical Observation for Sucrose/Polyesters | Relevance for this compound |

|---|---|---|---|

| TGA | Onset of Degradation | For sugar-based polyesters, stability can be well above 350 °C. nih.gov | Determines the upper-temperature limit for processing and storage. |

| TGA | Temperature of Max. Degradation (Tmax) | A Tmax of 357 °C was observed for a PLA/sucrose palmitate composite. nih.gov | Indicates the point of most rapid decomposition. |

| TGA | Residual Mass | Less than 10% residue after heating above 450 °C for some sugar-based polyesters. nih.gov | Provides information on the final decomposition products (e.g., char). |

| DSC | Melting Temperature (Tm) | General sucrose esters melt between 40-60 °C. wikipedia.org | Defines the transition from solid to liquid state. |

| DSC | Glass Transition Temperature (Tg) | A Tg of ~68 °C was reported for amorphous sucrose. tainstruments.com | Characterizes the transition from a rigid to a more rubbery state in amorphous regions. |

| DSC | Enthalpy of Melting (ΔHm) | Measured to quantify the energy required for melting. nih.gov | Relates to the degree of crystallinity in the sample. |

Theoretical and Computational Chemistry of Sucrose Octapalmitate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a virtual microscope to observe the dynamic behavior of sucrose (B13894) octapalmitate, capturing the complex motions and interactions of its constituent atoms over time. These simulations are fundamental to understanding the molecule's structural preferences and how it interacts with its environment.

Empirical Force Field Development and Application

Empirical force fields are the cornerstone of molecular mechanics and dynamics simulations. They consist of a set of potential energy functions and associated parameters that describe the energetics of a molecule as a function of its atomic coordinates. For complex molecules like sucrose octapalmitate, the development and validation of accurate force fields are critical.

The development of force fields for carbohydrates, in general, has faced challenges due to the complexity of their stereochemistry and the anomeric effect. However, several well-established force fields, such as CHARMM and AMBER, have been parameterized for carbohydrates and can be extended to their derivatives. For a highly acylated molecule like this compound, specific parameterization for the ester linkages and the long palmitate chains is essential for accurate simulations. This process typically involves fitting the force field parameters to reproduce experimental data (e.g., from X-ray crystallography or NMR spectroscopy) and/or high-level quantum mechanical calculations for smaller molecular fragments.

Table 1: Key Components of an Empirical Force Field for this compound

| Term | Description |

| Bond Stretching | Represents the energy required to stretch or compress a covalent bond from its equilibrium length. Modeled using a harmonic potential. |

| Angle Bending | Describes the energy associated with deforming the angle between three bonded atoms from its equilibrium value. Also typically harmonic. |

| Torsional (Dihedral) Angles | Accounts for the energy barriers to rotation around a chemical bond, crucial for determining molecular conformation. Modeled using a periodic function. |

| Van der Waals Interactions | Describes the short-range attractive (dispersion) and repulsive forces between non-bonded atoms. Often modeled using a Lennard-Jones potential. |

| Electrostatic Interactions | Represents the Coulombic interactions between atomic partial charges, accounting for polar and ionic interactions. |

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Insights

To gain more accurate insights into the conformational preferences of this compound, quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT) are employed. Unlike empirical force fields, these methods solve the electronic structure of the molecule from first principles, providing a more fundamental description of its energetics.

Due to the computational cost, it is often impractical to perform these calculations on the entire this compound molecule. Instead, a common strategy is to use smaller, representative fragments of the molecule, such as a sucrose molecule with one or two palmitate chains attached. DFT calculations can be used to determine the optimized geometries and relative energies of different conformers of these fragments. This information is invaluable for understanding the intrinsic conformational preferences of the ester linkages and the sucrose core, which can then be used to validate and refine the empirical force fields used in larger-scale MD simulations.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is vast, owing to the numerous rotatable bonds within the sucrose core and the eight flexible palmitate chains. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt.

Experimental techniques like deuterium (B1214612) NMR spectroscopy have been used to study the solid-state molecular motion in this compound, providing valuable data on the dynamics of the molecule. Computationally, this analysis can be performed by combining the results from MD simulations and quantum mechanical calculations. Long MD simulations can explore a wide range of conformations, and the resulting trajectories can be analyzed to identify the most populated conformational states. The intermolecular interactions that stabilize these conformations, such as van der Waals forces between the long aliphatic chains, are a key focus of this analysis. The bulky and flexible palmitate chains can fold and interact with each other and the sucrose core, leading to a variety of compact and extended structures.

Understanding these intermolecular interactions is also critical for predicting how this compound molecules interact with each other. The non-polar nature of the palmitate chains suggests that hydrophobic interactions will be a dominant driving force for aggregation in polar environments.

Predictive Modeling of Supramolecular Assembly Mechanisms

The amphiphilic nature of partially substituted sucrose esters drives their self-assembly into various supramolecular structures like micelles and vesicles. While this compound is fully acylated and thus highly lipophilic, the principles of predictive modeling for self-assembly are still relevant to understanding its aggregation behavior in different environments.

Predictive modeling of supramolecular assembly often employs coarse-grained (CG) simulation techniques. In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. This approach is well-suited for studying the spontaneous formation of aggregates from an initially random distribution of molecules.

For a molecule like this compound, a CG model would typically represent the sucrose core as one or more hydrophilic (or in this case, less hydrophobic) beads and the palmitate chains as a series of hydrophobic beads. By simulating the interactions between many of these CG models, researchers can predict the types of supramolecular structures that are likely to form, such as spherical aggregates or more complex phases. These predictive models are essential for designing and understanding the applications of sucrose polyesters in various fields.

Table 2: Computational Methods for Studying this compound

| Method | Application in this compound Research |

| Molecular Mechanics (MM) | Used with empirical force fields to perform energy minimizations and identify stable conformations. |

| Molecular Dynamics (MD) Simulations | Simulates the time-evolution of the molecule's structure, providing insights into its flexibility, conformational changes, and interactions with other molecules. |

| Density Functional Theory (DFT) | Provides high-accuracy electronic structure information for molecular fragments, used to validate force field parameters and analyze bonding and conformational energies. |

| Coarse-Grained (CG) Simulations | Enables the study of large-scale phenomena like self-assembly and aggregation by simplifying the molecular representation, allowing for longer simulation times and larger system sizes. |

Biodegradation and Environmental Fate Studies of Sucrose Octapalmitate

Aerobic Biodegradation in Soil Environments

The conversion of sucrose (B13894) esters to carbon dioxide, known as mineralization, is a key indicator of ultimate biodegradation. Research shows that mineralization rates are highly variable and depend on several critical factors. nih.gov

Factors Influencing Degradation Kinetics:

Soil Type: The composition and microbial activity of soil play a crucial role. For instance, studies on sucrose octaoleate, a compound structurally similar to sucrose octapalmitate, revealed stark differences in mineralization across various soils. After more than 400 days of incubation, mineralization reached only 6.9–18.4% in German soils (Speyer, Borstel) and an American soil (Madera). In contrast, the same compound achieved 35–52% mineralization in other American soils (Hollande, Thermal, Uvalde) and another German soil (Speicherkoog) over the same period. nih.gov

Degree of Fatty Acid Saturation: The nature of the fatty acid chains significantly impacts degradation speed. Sucrose esters with a higher degree of unsaturated fatty acids (i.e., more liquid esters) undergo more rapid and extensive mineralization. nih.gov As palmitic acid is a saturated fatty acid, this compound is expected to have a slower biodegradation rate compared to its unsaturated counterparts like sucrose octaoleate. nih.gov

Degree of Esterification: The high degree of substitution in this compound, where all eight hydroxyl groups of sucrose are esterified, creates significant steric hindrance. researchgate.net This molecular crowding inhibits the ability of hydrolytic enzymes (lipases) to access and cleave the ester bonds, which is typically the first step in degradation. researchgate.net This inhibition is a primary reason for the slow degradation kinetics of highly substituted sucrose esters. researchgate.net

| Soil Type | Geographic Origin | Mineralization Rate (%) |

|---|---|---|

| Speyer | Germany | 6.9 - 18.4 |

| Borstel | Germany | 6.9 - 18.4 |

| Madera | USA | 6.9 - 18.4 |

| Hollande | USA | 35 - 52 |

| Thermal | USA | 35 - 52 |

| Uvalde | USA | 35 - 52 |

| Speicherkoog | Germany | 35 - 52 |

Aerobic soil microorganisms are the primary drivers of sucrose ester biodegradation. nih.gov The degradation pathway typically begins with the enzymatic hydrolysis of the ester bonds to release sucrose and the constituent fatty acids. researchgate.netnih.gov However, for a highly substituted molecule like this compound, this pathway is significantly impeded. researchgate.net

The steric hindrance created by the eight palmitate chains blocks the initial ester hydrolysis. researchgate.net This forces the microbial community to utilize alternative, and considerably slower, degradation mechanisms, such as the initial oxidation of the alkyl chains (fatty acids). researchgate.net This contrasts with simpler sucrose esters (e.g., sucrose laurate), which are more readily hydrolyzed. researchgate.net Therefore, the structure of this compound dictates a more constrained and slower degradation pathway, limiting its bioavailability to a wide range of soil microorganisms.

Environmental Fate and Transport Mechanisms in Aquatic and Soil Systems

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govepa.gov For this compound, these processes are governed by its distinct physicochemical properties.

Sorption and Mobility: this compound is a large, highly lipophilic (fat-loving) molecule due to the eight long-chain palmitate groups. This results in very low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. redalyc.orgwikipedia.org This strong sorption significantly limits its mobility, meaning it is unlikely to leach from soil into groundwater or be readily transported in aquatic systems. cdc.gov

Volatilization: Due to its high molecular weight and consequently low vapor pressure, volatilization is not a significant environmental transport pathway for this compound.

Abiotic Degradation: Outside of microbial action, sucrose esters can undergo chemical hydrolysis. The ester bonds are susceptible to hydrolysis under basic conditions (pH > 8), while the central glycosidic bond of the sucrose molecule can be cleaved under acidic conditions (pH < 4). wikipedia.org However, within the typical pH range of most environmental systems (pH 5-8), sucrose esters are relatively stable against abiotic hydrolysis. wikipedia.org

Ultimately, the primary environmental fate of this compound is slow biodegradation within the soil and sediment compartments where it is strongly bound. nih.gov

Comparative Biodegradation Studies with Other Ester Derivatives and Polymers

Comparing the biodegradation of this compound and related sucrose polyesters (SPEs) with other compounds provides context for its environmental persistence.

Versus Triglycerides: Studies have shown that the extent of mineralization for SPEs in soil is significantly lower than that of natural fats. A synthetic triglyceride mixture, for example, typically undergoes over 50% mineralization within 60 days, a rate far exceeding that of highly substituted sucrose esters, which may only mineralize to a similar extent after more than 400 days in optimal soil conditions. nih.gov

Versus Other Ester Derivatives: The rate of biodegradation is dramatically reduced for esters with structural modifications that block hydrolysis. For example, sucrose esters with an α-sulfonyl or α-alkyl group adjacent to the ester bond show a marked reduction in degradation rate compared to unsubstituted esters like sucrose laurate. researchgate.netresearchgate.net The high degree of substitution in this compound acts as a similar, albeit steric, inhibitor of hydrolysis, placing it among the more slowly degrading ester derivatives. researchgate.net

Versus Biodegradable Polymers: When incorporated into bioplastics like poly(lactic acid) (PLA), sucrose esters can influence the degradation of the polymer matrix. Studies on PLA nanocomposites reinforced with sucrose palmitate found that the presence of the sugar ester increased the rate of hydrolytic degradation of the PLA itself. researchgate.netnih.gov This suggests that while this compound degrades slowly on its own, it can alter the degradation profile of other materials. Sucrose esters are considered to have excellent biodegradability compared to some widely used synthetic polymers like polyvinyl alcohol (PVA).

| Compound Type | Example | Typical Mineralization Timeframe |

|---|---|---|

| Triglyceride (Natural Fat) | Synthetic Triglyceride Mixture HB307 | >50% in 60 days |

| Sucrose Polyester (Unsaturated) | Sucrose Octaoleate (in optimal soil) | 35-52% in >400 days |

| Sucrose Polyester (Unsaturated) | Sucrose Octaoleate (in poor soil) | 6.9-18.4% in >400 days |

Sustainable Chemistry Considerations and Renewable Resource Utilization

This compound and other sucrose esters are prominent examples of compounds derived from renewable resources, aligning with the principles of sustainable and green chemistry. mdpi.comnih.gov

The synthesis of these compounds utilizes two main building blocks that are widely available from natural, renewable feedstocks: nih.govhhoya.com

Sucrose: A simple sugar obtained in large quantities from sugar cane or sugar beets. hhoya.com

Fatty Acids: Palmitic acid is one of the most common saturated fatty acids in nature, readily sourced from vegetable oils (like palm oil) and animal fats. wikipedia.org

By utilizing these bio-based starting materials, the production of sucrose esters offers a sustainable alternative to surfactants and other functional molecules derived from non-renewable petrochemical sources. nih.govhhoya.com Their profile as non-toxic, biocompatible, and biodegradable further enhances their standing as environmentally friendly chemicals suitable for a variety of applications. redalyc.orgnih.gov

Research Challenges and Future Directions in Sucrose Octapalmitate Science

Advancements in Stereoselective and Regioselective Synthesis Methodologies

A significant hurdle in the synthesis of sucrose (B13894) esters, including sucrose octapalmitate, is achieving high stereoselectivity and regioselectivity. bohrium.comresearchgate.net Sucrose possesses eight hydroxyl groups with varying reactivities, making precise esterification a complex task. arxiv.orgwikipedia.org Traditional chemical synthesis methods often result in a mixture of products with different degrees of substitution. bohrium.com

Future research is focused on overcoming these challenges through several promising avenues:

Enzymatic Synthesis: The use of enzymes, such as lipases and proteases, offers a greener and more selective alternative to chemical synthesis. bohrium.comnih.gov Lipases, in particular, can catalyze esterification reactions with high regioselectivity, though challenges remain in optimizing reaction conditions and enzyme stability. researchgate.netproquest.com The reaction times for enzymatic synthesis can range from hours to several days, which is a significant drawback for industrial applications. researchgate.net

Solvent-Free Synthesis: Developing solvent-free synthesis methods is a key goal for creating more environmentally friendly processes. assemblingsugars.fr While some solvent-free methods have been developed, they can suffer from issues like sucrose degradation at high temperatures. bohrium.comwikipedia.org

Novel Catalysts and Acylating Agents: Research into new catalysts and acylating agents aims to improve reaction efficiency and selectivity. proquest.comnih.gov For instance, the use of mixed carboxylic-palmitic anhydrides with a resin catalyst has been explored. nih.gov

Table 1: Comparison of Synthesis Methodologies for Sucrose Esters

| Synthesis Method | Advantages | Challenges | Key Research Directions |

| Chemical Synthesis | Established industrial processes. | Low regioselectivity, use of toxic solvents, potential for sucrose degradation. bohrium.commdpi.com | Development of solvent-free systems, novel catalysts, and milder reaction conditions. |

| Enzymatic Synthesis | High regioselectivity, environmentally friendly. bohrium.comnih.gov | Longer reaction times, enzyme stability and cost, low solubility of sucrose in some reaction media. researchgate.net | Enzyme immobilization, protein engineering, use of novel reaction media like ionic liquids. nih.govresearchgate.net |

Elucidation of Complex Interfacial Phenomena and Self-Assembly Behaviors at the Molecular Level

Sucrose esters like this compound are known for their ability to self-assemble into various structures such as micelles, vesicles, and lamellar phases. arxiv.org Understanding these behaviors at the molecular level is crucial for controlling their functionality in applications like emulsification and drug delivery. wikipedia.org

Key research areas include:

Influence of Molecular Structure: Investigating how the degree of esterification and the nature of the fatty acid chains affect self-assembly is a primary focus. For instance, sucrose monoesters tend to form columnar liquid-crystalline structures, while higher homologues favor lamellar phases. nih.gov

Interfacial Properties: The behavior of this compound at oil-water and air-water interfaces is critical to its role as an emulsifier and foaming agent. mdpi.comresearchgate.net Studies are exploring how factors like temperature and the presence of other molecules influence interfacial tension and film stability. researchgate.net

Advanced Imaging Techniques: Techniques like scanning tunneling microscopy (STM) are being used to visualize the conformation and ordering of sucrose molecules on surfaces at the submolecular level, providing insights into intermolecular interactions. nih.govresearchgate.net

Development of Novel Characterization Techniques for In-Situ Studies of Dynamic Processes

To fully understand the dynamic processes of this compound, such as its self-assembly and behavior at interfaces, there is a need for advanced in-situ characterization techniques. These methods would allow researchers to observe these processes as they happen in real-time.

Future directions in this area involve:

Real-Time Imaging: Developing techniques that can capture the formation and transformation of self-assembled structures in solution with high temporal and spatial resolution.

Spectroscopic Methods: Utilizing advanced spectroscopic techniques to probe the molecular interactions and conformational changes of this compound during dynamic processes.

Rheological Measurements: Combining rheological measurements with other characterization techniques to correlate the macroscopic properties of this compound formulations with their microscopic structure. bohrium.comnih.gov

Integration of Computational and Experimental Methodologies for Predictive Modeling and Design

The integration of computational modeling with experimental studies holds great promise for accelerating the design and optimization of this compound-based materials.

Key aspects of this integrated approach include:

Molecular Dynamics Simulations: Using molecular dynamics simulations to model the self-assembly of sucrose esters and their interactions at interfaces. This can provide insights that are difficult to obtain through experiments alone.

Kinetic Modeling: Developing kinetic models for the synthesis of sucrose esters to optimize reaction conditions and improve yields. researchgate.netaiche.org

Predictive Design: Employing computational tools to predict the properties and performance of new sucrose ester derivatives, guiding experimental efforts toward the most promising candidates.

Exploration of New Functional Applications in Advanced Materials Science and Biotechnology

The unique properties of this compound make it a versatile platform for a wide range of applications in advanced materials science and biotechnology. hhoya.com

Emerging application areas include:

Drug Delivery: The self-assembly of sucrose esters into vesicles and other nanostructures makes them promising candidates for encapsulating and delivering therapeutic agents. wikipedia.org

Biomaterials: The biocompatibility and biodegradability of sucrose esters make them suitable for use in various biomedical applications, including tissue engineering and medical implants. hhoya.com

Advanced Emulsions and Foams: Research is ongoing to develop novel emulsion and foam formulations stabilized by sucrose esters for applications in the food, cosmetic, and pharmaceutical industries. mdpi.comresearchgate.net

Biotechnology: Sucrose esters are utilized in biotechnological processes to create stable products for applications like cell cultures and fermentation. hhoya.com

Table 2: Potential Future Applications of this compound

| Application Area | Key Properties Leveraged | Research Focus |

| Drug Delivery Systems | Self-assembly, biocompatibility, amphiphilicity. wikipedia.org | Development of targeted and controlled-release formulations. |

| Advanced Materials | Emulsifying and stabilizing properties. hhoya.com | Creation of novel foams, emulsions, and coatings with tailored properties. |

| Biotechnology | Biocompatibility, stabilization of biological systems. hhoya.com | Use in cell culture media, and as stabilizers for enzymes and proteins. |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for sucrose octapalmitate, and how can purity be optimized during synthesis?

- Methodological Answer : this compound synthesis typically involves esterification of sucrose with palmitic acid derivatives. To optimize purity, employ stepwise monitoring via thin-layer chromatography (TLC) or HPLC to track reaction progress . Post-synthesis, purification via column chromatography using silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol can reduce byproducts. Characterization via and NMR is critical to confirm ester bond formation and quantify purity (>95% by HPLC) .

Q. How can researchers standardize analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm for quantification. Validate the method using calibration curves with known concentrations of pure this compound. For lipid-rich matrices, include a pre-extraction step using chloroform-methanol (2:1 v/v) to isolate the compound, followed by LC-MS/MS for higher specificity .

Q. What are the critical parameters for assessing the thermal stability of this compound in experimental settings?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Replicate experiments under varying humidity (e.g., 30–70% RH) to evaluate hygroscopic effects on stability .

Advanced Research Questions

Q. How can contradictory data on the enzymatic hydrolysis kinetics of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in lipase sources (e.g., Candida rugosa vs. Pseudomonas cepacia) or assay conditions (pH, temperature). Standardize protocols using a reference lipase (e.g., porcine pancreatic lipase) and control buffers (pH 7.4, 37°C). Use Michaelis-Menten kinetics to compare and across studies, and validate via triplicate assays with statistical analysis (e.g., ANOVA) to identify outliers .

Q. What experimental designs are optimal for studying the amphiphilic behavior of this compound in lipid bilayer systems?

- Methodological Answer : Employ Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms. Complement with small-angle X-ray scattering (SAXS) to analyze bilayer thickness and phase transitions. For in vitro models, use fluorescent probes (e.g., pyrene) to monitor critical micelle concentration (CMC) shifts under varying ionic strengths .

Q. How can researchers address inconsistencies in cytotoxicity profiles of this compound across cell lines?

- Methodological Answer : Variability may stem from differences in cell membrane composition or metabolic activity. Standardize assays using ATCC-certified cell lines (e.g., HepG2, Caco-2) and MTT/WST-1 protocols. Include positive controls (e.g., palmitic acid) and normalize data to cell viability baselines. Use confocal microscopy with lipid-specific dyes (e.g., Nile Red) to correlate cytotoxicity with intracellular lipid accumulation .

Methodological and Data Integrity Considerations

Q. What statistical approaches are recommended for validating reproducibility in this compound studies?

- Answer : Use power analysis to determine sample sizes ensuring ≥80% statistical power. Apply Bland-Altman plots for inter-laboratory reproducibility assessments. For meta-analyses of published data, employ random-effects models to account for heterogeneity, and report 95% confidence intervals .

Q. How should researchers document and share raw data for this compound experiments to ensure transparency?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Upload raw spectra, chromatograms, and kinetic datasets to repositories like Zenodo or Figshare. Provide metadata templates detailing instrument parameters (e.g., HPLC gradient profiles, NMR acquisition times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.